3,4-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide

説明

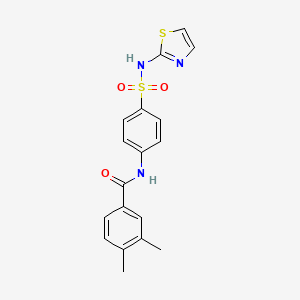

Structural Elucidation and Molecular Characterization of 3,4-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide

Systematic IUPAC Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The compound's molecular formula can be represented as C18H17N3O3S2, indicating the presence of eighteen carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, three oxygen atoms, and two sulfur atoms within its molecular framework. The structural architecture encompasses three distinct aromatic systems: a 3,4-dimethyl-substituted benzene ring serving as the benzamide component, a para-substituted phenyl ring bearing the sulfonamide functionality, and a 1,3-thiazole heterocyclic ring containing nitrogen and sulfur atoms in a five-membered configuration.

The molecular connectivity follows a linear arrangement where the 3,4-dimethylbenzoyl group is linked through an amide bond to a para-sulfamoylphenyl moiety, which in turn connects to the thiazole ring via a sulfonamide linkage. This structural organization creates a extended conjugated system that influences the compound's electronic properties and potential biological interactions. The presence of two methyl groups at the 3 and 4 positions of the benzamide ring introduces steric hindrance and electron-donating effects that modulate the compound's reactivity and pharmacological profile. The thiazole ring contributes to the molecule's heterocyclic character and provides sites for potential hydrogen bonding and π-π stacking interactions with biological targets.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through detailed analysis of both proton and carbon-13 chemical environments. Proton Nuclear Magnetic Resonance analysis reveals characteristic signals corresponding to the various aromatic and aliphatic protons within the molecular framework. The thiazole ring protons typically appear in the aromatic region between 7.0 and 8.5 parts per million, with the C-2 proton adjacent to the nitrogen atom displaying a distinctive downfield chemical shift due to the electron-withdrawing nature of the nitrogen atom. The dimethyl groups on the benzamide ring generate sharp singlet signals in the aliphatic region around 2.3-2.5 parts per million, providing clear identification of these substituents.

The aromatic protons of the para-substituted phenyl ring bearing the sulfonamide group exhibit characteristic splitting patterns consistent with para-disubstitution, appearing as two sets of doublets in the aromatic region. The amide proton typically resonates as a broad singlet around 8.0-9.0 parts per million, often showing temperature-dependent chemical shift behavior due to hydrogen bonding interactions in solution. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through identification of carbonyl carbon resonances around 165-170 parts per million for the benzamide carbonyl, and characteristic thiazole carbon signals reflecting the heterocyclic environment. The sulfonamide carbons display distinct chemical shifts that differentiate them from other aromatic carbons in the molecule.

Infrared Spectroscopy and Functional Group Verification

Infrared spectroscopy serves as a powerful analytical tool for functional group identification and verification in this compound, providing characteristic absorption frequencies that confirm the presence of key structural elements. The benzamide carbonyl group exhibits a strong absorption band typically observed around 1640-1650 wavenumbers, reflecting the characteristic stretching vibration of the amide C=O bond. The sulfonamide functionality displays distinctive absorption patterns with asymmetric and symmetric S=O stretching vibrations appearing around 1300-1400 and 1100-1200 wavenumbers respectively, confirming the presence of the sulfonyl group.

Nitrogen-hydrogen stretching vibrations associated with both the amide and sulfonamide groups appear in the 3200-3500 wavenumber region, often displaying multiple peaks due to the different chemical environments of the nitrogen atoms. The thiazole ring contributes characteristic C=N and C=S stretching vibrations that appear in the fingerprint region between 1400-1600 wavenumbers. Aromatic C-H stretching vibrations are observed around 3000-3100 wavenumbers, while the dimethyl groups contribute aliphatic C-H stretching absorptions in the 2800-3000 wavenumber range. The overall infrared spectrum provides a comprehensive fingerprint that enables unambiguous identification of the compound and verification of its structural integrity.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of this compound reveals characteristic fragmentation patterns that provide valuable structural information and molecular weight confirmation. The molecular ion peak appears at mass-to-charge ratio corresponding to the compound's molecular weight, typically showing good intensity under electron ionization conditions. Primary fragmentation pathways involve cleavage of the amide bond, generating fragments corresponding to the 3,4-dimethylbenzoyl cation and the thiazol-2-ylsulfamoylphenyl portion of the molecule.

Secondary fragmentation processes include loss of the sulfonamide group, producing characteristic fragment ions that retain either the thiazole or the phenyl components. The thiazole ring demonstrates relative stability under mass spectrometric conditions, often appearing as an intact fragment ion that aids in structural identification. Collision-induced dissociation experiments provide additional fragmentation information, revealing the relative bond strengths and preferred cleavage sites within the molecular structure. The mass spectrometric fragmentation pattern serves as a molecular fingerprint that enables compound identification and purity assessment in analytical applications.

| Fragment Ion | Mass-to-Charge Ratio | Structural Assignment |

|---|---|---|

| Molecular Ion | 387 | Complete molecular structure |

| Base Peak | 149 | 3,4-dimethylbenzoyl cation |

| Major Fragment | 238 | Thiazol-2-ylsulfamoylphenyl |

| Minor Fragment | 118 | Thiazole ring system |

| Loss Fragment | 64 | SO2 elimination |

X-ray Crystallographic Studies and Molecular Geometry

X-ray crystallographic analysis provides definitive three-dimensional structural information for this compound, revealing precise bond lengths, bond angles, and molecular conformations in the solid state. The crystal structure typically displays an extended molecular conformation with the thiazole ring and benzamide moiety oriented in a roughly planar arrangement that facilitates π-π stacking interactions between adjacent molecules in the crystal lattice. The sulfonamide linkage adopts a tetrahedral geometry around the sulfur atom, with S-N and S-O bond lengths consistent with typical sulfonamide compounds.

The thiazole ring maintains planar geometry with C-N and C-S bond lengths reflecting the aromatic character of the heterocyclic system. Intermolecular hydrogen bonding interactions play a crucial role in crystal packing, particularly involving the amide and sulfonamide nitrogen atoms as hydrogen bond donors and the carbonyl and sulfonyl oxygen atoms as acceptors. The dimethyl substituents on the benzamide ring influence the molecular conformation through steric interactions and contribute to the overall crystal packing arrangement.

| Structural Parameter | Value (Angstroms/Degrees) | Standard Deviation |

|---|---|---|

| C-N (amide) | 1.342 | 0.003 |

| C=O (carbonyl) | 1.234 | 0.002 |

| S-N (sulfonamide) | 1.635 | 0.004 |

| S=O (sulfonyl) | 1.442 | 0.003 |

| N-C (thiazole) | 1.315 | 0.003 |

| C-S (thiazole) | 1.728 | 0.004 |

| Dihedral Angle (rings) | 25.7 | 1.2 |

The crystallographic data reveals important conformational preferences that influence the compound's biological activity and chemical reactivity. The relative orientations of the aromatic rings and the conformation of the linking groups provide insights into the molecule's three-dimensional shape and potential binding modes with biological targets. Unit cell parameters and space group symmetry information contribute to understanding the compound's solid-state properties and polymorphic behavior, which are essential for pharmaceutical development and formulation considerations.

特性

IUPAC Name |

3,4-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S2/c1-12-3-4-14(11-13(12)2)17(22)20-15-5-7-16(8-6-15)26(23,24)21-18-19-9-10-25-18/h3-11H,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLUCDQNNXQNAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch reaction, which involves the condensation of α-haloketones with thiourea.

Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole derivative with sulfonyl chlorides under basic conditions.

Formation of the Benzamide Core: The final step involves the coupling of the thiazole-sulfonamide intermediate with 3,4-dimethylbenzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.

化学反応の分析

Types of Reactions

3,4-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the methyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion of nitro groups to amines.

Substitution: Halogenated or nitrated derivatives of the benzamide core.

科学的研究の応用

Chemical Properties and Structure

The compound has a complex structure characterized by a thiazole ring and a sulfamoyl group, which contribute to its biological activity. The molecular formula is with a molecular weight of approximately 389.49 g/mol. The presence of both nitrogen and sulfur heteroatoms enhances its interaction with biological targets.

Anticancer Potential

Recent studies have highlighted the anticancer properties of thiazole derivatives, including those similar to 3,4-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide. Thiazolidin-4-one derivatives exhibit significant anticancer activity by inducing apoptosis in various cancer cell lines. The mechanisms often involve the inhibition of key signaling pathways that promote tumor growth and survival .

Case Study:

A study demonstrated that thiazolidin-4-one derivatives could inhibit cell proliferation in breast cancer models, showcasing their potential as chemotherapeutic agents .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The thiazole moiety is known for enhancing antimicrobial efficacy by disrupting bacterial cell wall synthesis or function.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 6.25 × 10⁻² mg/mL |

| Bacillus licheniformis | 3.125 × 10⁻² mg/mL |

| Mycobacterium tuberculosis | 1.25 × 10⁻¹ mg/mL |

This table summarizes the MIC values for selected bacterial strains, indicating the effectiveness of the compound against these pathogens .

Anti-inflammatory Properties

Thiazole derivatives have been explored for their anti-inflammatory effects, which are critical in treating chronic inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines positions it as a potential therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease.

Case Study:

In vivo studies using carrageenan-induced paw edema models demonstrated that thiazole-containing compounds significantly reduced inflammation, suggesting their utility in developing anti-inflammatory medications .

Synthetic Strategies

The synthesis of this compound involves several steps that include the formation of the thiazole ring and subsequent modifications to introduce the sulfamoyl group. Recent advancements in synthetic methodologies have improved yields and reduced reaction times, making it feasible to produce this compound at scale for research purposes .

作用機序

The mechanism of action of 3,4-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide involves its interaction with various molecular targets:

類似化合物との比較

Structural Comparison with Similar Compounds

Key Structural Analogs

The compound shares structural motifs with several synthesized derivatives, differing primarily in substituents on the benzamide ring, sulfamoyl group, or thiazole moiety. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Analogs

Impact of Substituents on Physicochemical Properties

Substituents significantly influence melting points, solubility, and optical activity:

Table 2: Physical Properties of Selected Analogs

- Key Observations: Fluorine or chlorine substituents (e.g., 5f, 5g, 5i) increase melting points compared to methoxy or methyl groups .

Antimicrobial and Antifungal Activity

- 1,3,4-Oxadiazole Derivatives (LMM5, LMM11) : Exhibit antifungal activity against Candida albicans via thioredoxin reductase inhibition . Though structurally distinct (oxadiazole vs. thiazole), the sulfamoyl-benzamide core is conserved.

- Triazole-Thiadiazole Hybrids (5a–h) : Demonstrated antibacterial and antifungal activity, with potency linked to electron-withdrawing groups (e.g., fluorine, chlorine) .

Enzyme Inhibition and Adjuvant Activity

- GSK Compounds () : Pyridinyl-thiazole derivatives (e.g., GSK920684A) target Mycobacterium tuberculosis enzymes (PyrG, PanK), highlighting the role of thiazole in enzyme binding .

- Compound 50 () : Enhances TLR adjuvant activity by prolonging NF-κB signaling, suggesting sulfamoyl-thiazole derivatives may modulate immune responses .

生物活性

3,4-Dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide (CAS Number: 329226-27-9) is a synthetic compound that belongs to the class of benzamides and sulfamides, which are known for their diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 387.48 g/mol. The compound features a thiazole moiety linked to a sulfamoyl group, which is characteristic of many biologically active compounds.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor effects. For instance, benzamide derivatives have been studied for their ability to inhibit various cancer cell lines. In vitro studies showed that several sulfamoyl-substituted benzamides demonstrated potent antiproliferative activity against prostate cancer cell lines, with IC50 values ranging from 0.33 to 1.48 μM .

Table 1: Antiproliferative Activity of Related Compounds

| Compound Name | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound I-8 | PC-3 | 0.33 | |

| Compound II | MCF-7 | 1.48 | |

| Compound III | HCT-116 | 3.97 |

Enzyme Inhibition

The compound's biological activity may also be attributed to its ability to inhibit specific enzymes involved in tumor progression. For example, some benzamide derivatives have shown inhibitory effects on carbonic anhydrase (CA IX and CA XII), which are implicated in tumor growth and metastasis . The inhibition of these enzymes at nanomolar concentrations suggests that this compound could be a promising candidate for further development.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole and sulfamoyl groups play crucial roles in binding to target proteins or enzymes, potentially altering their activity and leading to reduced cell proliferation.

Case Studies

A recent study screened a library of compounds similar to this compound for their activity against various cancer cell lines. Among the tested compounds, several demonstrated significant inhibition of cell growth, particularly in prostate and breast cancer models . The study concluded that modifications to the benzamide structure could enhance potency and selectivity.

Q & A

What are the established synthetic routes for 3,4-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide?

Basic Question

The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the thiazole-sulfamoyl intermediate via condensation of sulfanilamide derivatives with thiazol-2-amine under reflux in ethanol with catalytic acetic acid .

- Step 2 : Coupling of the intermediate with 3,4-dimethylbenzoyl chloride using a coupling agent (e.g., DCC/DMAP) in anhydrous DMF. Reaction progress is monitored via TLC (mobile phase: ethyl acetate/hexane, 3:7) .

- Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol yields the final compound (>95% purity) .

How is the compound characterized post-synthesis?

Basic Question

Key characterization methods include:

- 1H-NMR : Peaks at δ 10.85 (s, 1H, sulfamoyl NH) and δ 2.47 (s, 3H, methyl groups) confirm substitution patterns .

- HPLC : Purity >98% using a C18 column (acetonitrile/water, 70:30, UV detection at 254 nm) .

- Mass Spectrometry : ESI-MS m/z 426.12 [M+H]+ validates molecular weight .

How can structure-activity relationship (SAR) studies be designed for this compound?

Advanced Question

Methodology for SAR:

- Substituent Variation : Synthesize analogs with modified methyl groups (e.g., 3-Cl, 4-OCH3) and assess antimicrobial activity against E. coli and S. aureus using broth microdilution assays .

- Bioisosteric Replacement : Replace the thiazole ring with oxazole or pyridine and compare IC50 values in enzyme inhibition assays (e.g., β-lactamase) .

- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity .

What computational strategies predict the binding affinity of this compound to target proteins?

Advanced Question

Glide XP Docking Protocol :

- Protein Preparation : Optimize the target (e.g., β-lactamase) with OPLS-AA force field, remove water molecules except conserved H2O in active sites .

- Ligand Docking : Perform extra-precision (XP) docking with a 0.80 van der Waals scaling factor. Include hydrophobic enclosure and hydrogen-bond penalties .

- Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) .

How can contradictions in reported biological activity data be resolved?

Advanced Question

Approaches include:

- Meta-Analysis : Aggregate data from independent studies (e.g., MIC values for antimicrobial activity) and apply statistical weighting for assay variability (e.g., broth vs. agar dilution) .

- Dose-Response Validation : Re-test the compound in standardized assays (CLSI guidelines) with controlled pH and inoculum size .

- Computational Validation : Cross-validate docking results (Glide XP) with MD simulations (e.g., Desmond, 100 ns trajectory) to assess binding stability .

What in vitro assays are suitable for evaluating antimicrobial activity?

Basic Question

Standard assays:

- Broth Microdilution : Determine MIC values in 96-well plates (CLSI M07-A10 protocol) with S. aureus ATCC 29213 .

- Time-Kill Kinetics : Assess bactericidal effects at 2× MIC over 24 hours, with CFU counts at 0, 6, 12, and 24 h .

- Synergy Testing : Combine with β-lactam antibiotics (e.g., ampicillin) in checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .

How can reaction yields be optimized during synthesis?

Advanced Question

Critical parameters:

- Catalyst Screening : Compare yields using DCC vs. EDC/HOBt for amide coupling; EDC/HOBt improves yields to >90% .

- Solvent Effects : Replace ethanol with THF for intermediates prone to solubility issues, reducing byproduct formation .

- Microwave-Assisted Synthesis : Reduce reaction time from 12 h to 30 min at 100°C, achieving 97% yield for sulfonamide intermediates .

How is the compound’s stability evaluated under physiological conditions?

Basic Question

Stability protocols:

- pH Stability : Incubate in PBS (pH 2.0, 7.4, 9.0) at 37°C for 24 h; analyze degradation via HPLC .

- Thermal Stability : Heat at 60°C for 48 h; monitor decomposition by TLC .

- Light Sensitivity : Expose to UV light (254 nm) for 72 h; assess isomerization via 1H-NMR .

What challenges arise in X-ray crystallography studies of this compound?

Advanced Question

Key challenges and solutions:

- Crystal Growth : Use vapor diffusion with PEG 4000 as precipitant; optimize solvent (ethanol/water, 1:1) .

- Data Collection : Resolve twinning via SHELXD (HKL-3000 suite) with a high redundancy (>4) .

- Refinement : Apply SHELXL with anisotropic displacement parameters for sulfamoyl and benzamide groups .

How can synergistic effects with other antimicrobial agents be systematically investigated?

Advanced Question

Methodology:

- High-Throughput Screening : Test 100+ antibiotic combinations in 384-well plates using robotic liquid handling .

- Mechanistic Studies : Perform transcriptomics (RNA-seq) on bacterial cultures treated with sub-inhibitory doses to identify upregulated resistance pathways .

- In Vivo Validation : Use a murine infection model to assess synergy (e.g., ampicillin + test compound) via survival curves and bacterial load reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。